5-Hydroxyindole-3-acetic acid dicyclohexylammonium salt

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

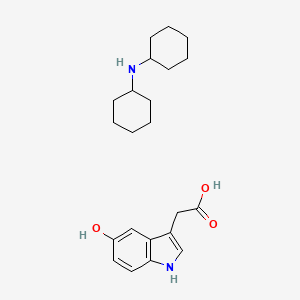

The synthesis of 5-Hydroxyindole-3-acetic acid dicyclohexylammonium salt typically involves the reaction of 5-Hydroxyindole-3-acetic acid with dicyclohexylamine. The reaction is carried out under controlled conditions to ensure high purity and yield .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would include purification steps such as recrystallization to achieve the desired purity levels .

Analyse Chemischer Reaktionen

Types of Reactions

5-Hydroxyindole-3-acetic acid dicyclohexylammonium salt can undergo various chemical reactions, including:

Oxidation: This reaction can lead to the formation of different oxidized products.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can participate in substitution reactions where functional groups are replaced.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carboxylic acids, while reduction could produce alcohols .

Wissenschaftliche Forschungsanwendungen

Biomarker for Neuroendocrine Tumors

5-HIAA is primarily known as a biomarker for neuroendocrine tumors, particularly carcinoid tumors. Elevated levels of 5-HIAA in urine are indicative of these tumors, which secrete serotonin and its metabolites. This application is crucial for diagnosis and monitoring treatment efficacy.

Research on Serotonin Metabolism

The compound serves as an important internal standard in mass spectrometry for quantifying serotonin metabolism in biological samples. It aids researchers in understanding the serotonin pathway, which is implicated in various psychiatric disorders, including depression and anxiety.

Potential Antidepressant Properties

Research indicates that derivatives of 5-HIAA may exhibit antidepressant effects. For example, studies have shown that compounds related to 5-HIAA can enhance serotonergic activity, suggesting potential therapeutic applications in treating mood disorders .

Role in Autism and Other Disorders

Recent studies have associated altered levels of 5-HIAA with autism spectrum disorders (ASD) and chronic migraines. Investigating these correlations may yield insights into the neurobiological underpinnings of these conditions, potentially leading to new treatment strategies .

Data Table: Summary of Applications

Case Study 1: Neuroendocrine Tumors

A clinical study involving patients with suspected neuroendocrine tumors measured urinary levels of 5-HIAA. Results indicated that patients with confirmed tumors had significantly higher levels compared to healthy controls, supporting its use as a diagnostic marker .

Case Study 2: Serotonin Metabolism

In a study examining serotonin metabolism in rat brains, researchers utilized 5-HIAA as an internal standard during mass spectrometric analysis. The findings provided valuable insights into the metabolic pathways involving serotonin and its metabolites, highlighting the importance of accurate quantification .

Case Study 3: Autism Spectrum Disorders

Research exploring the link between serotonin levels and autism found that children diagnosed with ASD exhibited altered levels of 5-HIAA compared to neurotypical children. This study suggests that monitoring 5-HIAA could contribute to understanding the biochemical basis of ASD .

Wirkmechanismus

The primary mechanism of action for 5-Hydroxyindole-3-acetic acid dicyclohexylammonium salt involves its role as a metabolite of serotonin. It is formed by the oxidative deamination of serotonin by monoamine oxidase, specifically the A isozyme . The compound is then cleared from the body through an active transport mechanism .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

5-Hydroxyindole-3-acetic acid: The parent compound without the dicyclohexylammonium salt.

Serotonin: The neurotransmitter from which 5-Hydroxyindole-3-acetic acid is derived.

Indole-3-acetic acid: A related compound with similar structural features.

Uniqueness

5-Hydroxyindole-3-acetic acid dicyclohexylammonium salt is unique due to its specific role as a serotonin metabolite and its use in biochemical assays. The addition of the dicyclohexylammonium salt enhances its stability and solubility, making it more suitable for certain analytical applications .

Biologische Aktivität

5-Hydroxyindole-3-acetic acid dicyclohexylammonium salt (5-HIAA-DCHA) is a derivative of serotonin, known for its various biological activities and implications in metabolic processes. This article delves into its biological activity, mechanisms of action, and relevant research findings.

1. Overview of 5-Hydroxyindole-3-acetic Acid

5-Hydroxyindole-3-acetic acid (5-HIAA) is primarily recognized as a metabolite of serotonin (5-HT), playing a significant role in several physiological processes. The dicyclohexylammonium salt form enhances its solubility and bioavailability, making it a subject of interest in pharmacological studies.

The biological activity of 5-HIAA-DCHA is largely attributed to its interaction with various receptors and enzymes involved in neurotransmission and metabolic pathways. The compound exhibits the following mechanisms:

- Serotonin Receptor Modulation : 5-HIAA influences serotonin receptor activity, particularly the 5-HT2A receptor, which is implicated in vascular smooth muscle cell proliferation and cardiovascular health .

- Metabolic Regulation : Elevated levels of 5-HIAA are associated with metabolic syndrome (MetS), indicating its role in lipid metabolism and insulin resistance .

3. Biological Activity and Case Studies

Recent studies have highlighted the significance of 5-HIAA in various biological contexts:

3.1 Metabolic Syndrome and Cardiovascular Health

A study involving 180 adults found that higher plasma concentrations of 5-HIAA correlated significantly with components of MetS, including central obesity, elevated triglycerides, and hypertension. The odds ratio for MetS was notably high among individuals with elevated 5-HIAA levels, suggesting a predictive relationship .

| Component | Correlation with 5-HIAA |

|---|---|

| Central Obesity | r = 0.415 |

| Systolic Blood Pressure | r = 0.374 |

| Diastolic Blood Pressure | r = 0.355 |

| HDL Cholesterol | r = -0.148 |

3.2 Neurotoxicity Studies

Research on neurotoxicity has shown that administration of methamphetamine significantly alters the levels of dopamine (DA) and its metabolites, including 5-HIAA. In baboon studies, increased doses of methamphetamine resulted in decreased striatal DA levels alongside changes in the binding potential of DA transporters, indicating potential neurotoxic effects mediated by alterations in serotonin metabolism .

4. Clinical Implications

The implications of elevated 5-HIAA levels extend to clinical settings:

- Cardiovascular Disease : The relationship between high plasma 5-HIAA concentrations and cardiovascular disease risk emphasizes the need for monitoring serotonin metabolites in patients with metabolic abnormalities .

- Psychiatric Disorders : Given its role as a serotonin metabolite, alterations in 5-HIAA levels may also be relevant in psychiatric conditions where serotonin dysregulation is observed.

5. Conclusion

The biological activity of this compound underscores its importance as a metabolic marker and therapeutic target. Its involvement in metabolic syndrome and potential neurotoxic effects highlights the need for further research to elucidate its mechanisms and therapeutic applications.

Eigenschaften

IUPAC Name |

N-cyclohexylcyclohexanamine;2-(5-hydroxy-1H-indol-3-yl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23N.C10H9NO3/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;12-7-1-2-9-8(4-7)6(5-11-9)3-10(13)14/h11-13H,1-10H2;1-2,4-5,11-12H,3H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIDSGTAJKGNSEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC2CCCCC2.C1=CC2=C(C=C1O)C(=CN2)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.